2-(2-Methoxyphenoxy)-5-nitropyrimidine
Description
2-(2-Methoxyphenoxy)-5-nitropyrimidine is a pyrimidine derivative featuring a 2-methoxyphenoxy substituent at position 2 and a nitro group at position 4.
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C11H9N3O4/c1-17-9-4-2-3-5-10(9)18-11-12-6-8(7-13-11)14(15)16/h2-7H,1H3 |
InChI Key |
ACQLSRYIOTZUHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
From 2-Chloropyrimidine Derivatives
- Starting from 2-pyrimidone (2-hydroxypyrimidine), chlorination with reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) produces 2-chloropyrimidine derivatives.
- These intermediates can then be subjected to nucleophilic substitution by 2-methoxyphenol or its phenolate to afford the target compound.
- This route allows for the introduction of various substituents at other positions on the pyrimidine ring before the phenoxy substitution step.
Sequential S_NAr Reactions and Amination
- Studies have shown that 5-nitropyrimidines with halogen substituents can undergo sequential nucleophilic aromatic substitution reactions.
- In some cases, primary amines react with 5-nitropyrimidines bearing alkoxy groups to give disubstituted dialkylamine pyrimidines, indicating the possibility of further functionalization after initial phenoxy substitution.
- Computational studies support the mechanism involving Meisenheimer complexes in these substitution reactions, highlighting the role of reaction intermediates in the efficiency of the synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution on 2,4-dichloro-5-nitropyrimidine | 2,4-Dichloro-5-nitropyrimidine + 2-methoxyphenol | NaHCO_3 (1N), acetone/water, 0 °C to RT, 3 h | ~87 | Efficient, mild conditions, commonly used |
| Chlorination of 2-pyrimidone followed by substitution | 2-Pyrimidone → 2-chloropyrimidine | PCl5 or POCl3 for chlorination; then nucleophilic substitution | Not specified | Allows for introduction of other substituents |
| Sequential S_NAr and amination | 5-Nitropyrimidine derivatives | Primary amines, DBU base, room temperature | Variable | Enables further functionalization beyond phenoxy group |
Mechanistic Insights
- The substitution reactions proceed via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group at the 5-position, which activates the pyrimidine ring toward nucleophilic attack.
- Formation of Meisenheimer complexes (σ-complex intermediates) has been computationally supported as key intermediates in these reactions.
- The phenolate ion generated from 2-methoxyphenol under basic conditions attacks the 2-chloropyrimidine carbon, displacing chloride and forming the 2-(2-methoxyphenoxy) substituent.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-5-nitropyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Analogues in Pyridine and Pyrimidine Families
2-Methoxy-4-methyl-5-nitropyridine (7c)
- Structure : Pyridine core with methoxy and nitro groups at positions 2 and 5, respectively, and a methyl group at position 3.
- Synthesis : Synthesized in 95% yield via established methods .
- Key Differences :
- Pyridine vs. pyrimidine core alters electronic properties (pyrimidine has two nitrogen atoms).
- Methyl group at position 4 in 7c introduces steric effects absent in the target compound.
2-Chloro-5-(phenylmethoxy)-pyrimidine
- Structure : Pyrimidine with chloro and phenylmethoxy groups at positions 2 and 5.
- Reactivity: Chloro substituent enhances electrophilicity compared to methoxyphenoxy, enabling nucleophilic substitution reactions .
- Applications : Used as an intermediate in pharmaceutical synthesis due to its reactive chloro group.
4-Methoxy-5-nitropyridin-2-amine
- Structure: Pyridine core with amino, methoxy, and nitro groups at positions 2, 4, and 5.
- Comparison: The amino group at position 2 enhances hydrogen-bonding capacity, unlike the methoxyphenoxy group in the target compound.
Substituent Position and Reactivity
The position of nitro and methoxy groups significantly impacts reactivity:
- Nitro Group at Position 5: Observed in 2-(2-Methoxyphenoxy)-5-nitropyrimidine and 2-Methoxy-4-methyl-5-nitropyridine (7c). This position directs electron withdrawal, stabilizing intermediates in aromatic substitution reactions .
- Nitro Group at Position 3 : Example: 2-Methoxy-4-methyl-3-nitropyridine (7d). Synthesized in 80% yield, lower than 7c (95%), suggesting steric or electronic challenges at position 3 .
Stability and Degradation Pathways
Compounds with β-O-4 ether linkages, such as lignin model dimers (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol), undergo cleavage under alkaline conditions (e.g., KOtBu/tBuOH) . While this compound lacks a β-O-4 bond, its methoxyphenoxy group may still exhibit sensitivity to strong bases, though this requires experimental validation.
Crystallography and Polymorphism
2-Amino-5-nitropyrimidine exists in three polymorphs (I–III) with extensive hydrogen-bonding networks (C–H···N/O interactions) . Though the target compound lacks an amino group, its nitro and methoxyphenoxy substituents may similarly influence crystal packing. Theoretical studies on lattice energies and molecular conformations could predict its polymorphic behavior.
Pharmacological Derivatives
Carbazole derivatives with 2-methoxyphenoxyethylamino groups (e.g., 1-(9H-carbazol-4-yloxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)-propan-2-ol) highlight the role of methoxyphenoxy in drug design . These compounds contrast with this compound by incorporating larger aromatic systems (carbazole) and amino-alcohol functionalities.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxyphenoxy)-5-nitropyrimidine, and how can intermediates be characterized?
- Methodological Answer : A plausible synthesis involves nitration of a pyrimidine precursor followed by substitution with 2-methoxyphenoxy groups. For example, analogous compounds like 2-amino-5-nitropyrimidine are synthesized via nitration and subsequent functionalization . Key intermediates (e.g., nitro intermediates) should be purified via recrystallization or column chromatography. Characterization requires a combination of:
Q. What safety precautions are critical when handling this compound in the lab?
Q. How can researchers optimize the purification of this compound?
- Methodological Answer : Purification challenges arise from polar nitro groups and methoxy substituents. Strategies include:
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization.
- Chromatography : Normal-phase silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).
- Melting Point Analysis : Compare observed mp (e.g., 83°C for similar compounds ) to literature to confirm purity.
Advanced Research Questions
Q. How do computational methods predict the polymorphic behavior of this compound?
- Methodological Answer : Polymorphism in nitropyrimidines is influenced by hydrogen bonding (C–H···O/N interactions) and π-stacking . For predictive modeling:
- Lattice Energy Calculations : Use software like CASTEP or Dmol3 to compare energetics of hypothetical polymorphs.
- Hydrogen-Bond Analysis : Map potential donor-acceptor pairs (e.g., nitro O with methoxy H).
- Experimental Validation : Cross-check predictions with PXRD and DSC (e.g., three polymorphs of 2-amino-5-nitropyrimidine showed distinct melting profiles ).
Q. What strategies resolve contradictions in spectroscopic data for nitro- and methoxy-substituted pyrimidines?
- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects or tautomerism. Solutions include:
Q. How can reaction pathways involving this compound be mechanistically elucidated?
- Methodological Answer : For reduction or substitution reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
